molecular formula C10H19NO2 B2796481 1-Isobutylpiperidine-3-carboxylic acid CAS No. 926226-11-1

1-Isobutylpiperidine-3-carboxylic acid

Cat. No.: B2796481
CAS No.: 926226-11-1
M. Wt: 185.267
InChI Key: QVHGGOLWYJQQLF-UHFFFAOYSA-N
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Description

1-Isobutylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features an isobutyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-isobutylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically include:

Chemical Reactions Analysis

1-Isobutylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives.

Scientific Research Applications

1-Isobutylpiperidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isobutylpiperidine-3-carboxylic acid is not well-defined, as it is primarily used in research settings. like other piperidine derivatives, it may interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

1-Isobutylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the isobutyl and carboxylic acid groups.

    Piperidine-3-carboxylic acid: Similar structure but without the isobutyl group.

    Isobutylpiperidine: Lacks the carboxylic acid group.

The uniqueness of this compound lies in its combination of the isobutyl group and the carboxylic acid group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-methylpropyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)6-11-5-3-4-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHGGOLWYJQQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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